![molecular formula C20H19ClFN3O B2885461 8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189457-87-1](/img/structure/B2885461.png)

8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

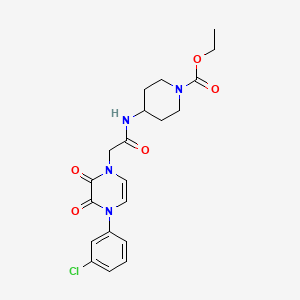

8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to "8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have shown promise in anticancer activity. The synthesis and evaluation of novel spirocyclic thiazolidin-4-ones, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, highlighted their potential as epidermal growth factor receptor inhibitors with moderate antiproliferative activity against the MCF-7 cell line. This suggests a pathway for designing inhibitors targeting cancer cell proliferation (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

Derivatives of triazolo[4,3-a]pyrazines, synthesized from phenylacetonitriles, demonstrated potent anticonvulsant activity in rat models. This highlights the potential of similar compounds in treating seizure disorders, with specific derivatives showing significant effectiveness at low dosages (Kelley et al., 1995).

Receptor Targeting for Antipsychotic Effects

Research on 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-ones explored their utility in antipsychotic profiles through biochemical and behavioral pharmacological test models. These compounds show a reduced propensity for neurological side effects, indicating their potential as safer antipsychotic agents (Wise et al., 1985).

Anti-Angiogenic and Antitumor Activities

The investigation into azaspiro bicyclic hydantoin derivatives unveiled significant anti-proliferative effects against ovarian and osteosarcoma cells. Notably, certain derivatives exhibited the ability to inhibit tube formation in endothelial cells and downregulate VEGF secretion, which is pivotal in tumor angiogenesis and metastasis. This finding opens new avenues for cancer treatment strategies focusing on angiogenesis inhibition (Basappa et al., 2009).

Synthesis and Potential Biological Activity

The synthesis of new compounds, including triazolyl-substituted benzimidazo[1,2-a]quinolines, reveals the influence of structural modifications on biological activity. Certain compounds have shown potent cytostatic effects, particularly against colon cancer cells, highlighting the role of fluorine substitution in enhancing biological potency (Meščić Macan et al., 2019).

Eigenschaften

IUPAC Name |

8-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c21-17-12-16(22)7-6-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOFLDTVFEDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)

![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)